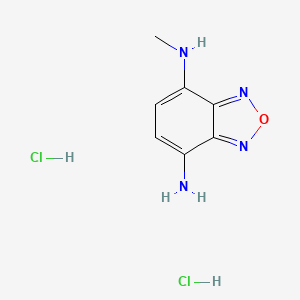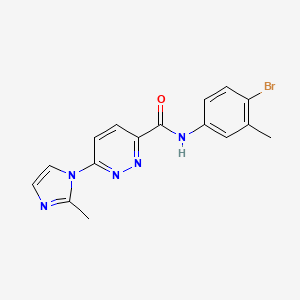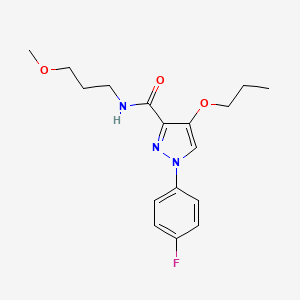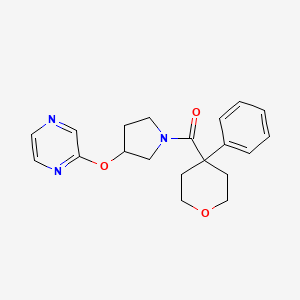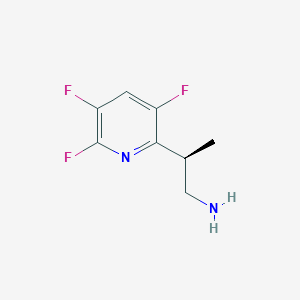
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a chiral amine that has a unique structure that makes it useful in several scientific research areas.
作用機序
The mechanism of action of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is not fully understood. However, it is believed to act as a competitive inhibitor of MAOs, which are enzymes that are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAOs, TFP can increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has been shown to have several biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and reduce anxiety-like behavior. It has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One of the primary advantages of using (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine in lab experiments is its high enantioselectivity. This makes it a useful compound for studying chiral reactions and for developing chiral catalysts. However, one of the limitations of using TFP is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several future directions for research on (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine. One potential area of research is the development of new chiral catalysts based on this compound. Another area of research is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its potential applications in other areas of scientific research.
Conclusion
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a chiral amine with several potential applications in scientific research. Its unique structure and high enantioselectivity make it useful in several areas of research, including medicinal chemistry and chiral catalysis. Further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
合成法
The synthesis of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reductive amination of 3,5,6-trifluoropyridine with (S)-1-phenylethylamine. This reaction is catalyzed by a chiral catalyst, and it results in the formation of (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine with high enantioselectivity.
科学的研究の応用
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine has several potential applications in scientific research. One of the primary areas of research where this compound is useful is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including monoamine oxidases (MAOs), which are implicated in several neurological disorders. TFP has also shown potential as a ligand for GABA(A) receptors, which are the targets of several drugs used to treat anxiety and insomnia.
特性
IUPAC Name |
(2S)-2-(3,5,6-trifluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-4(3-12)7-5(9)2-6(10)8(11)13-7/h2,4H,3,12H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUROSTXTWEKJ-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

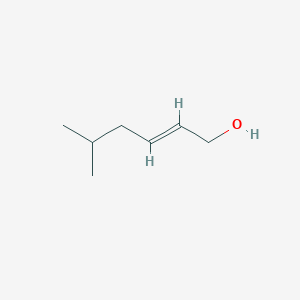
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2656066.png)
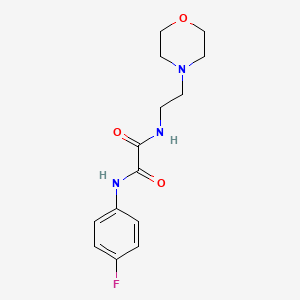
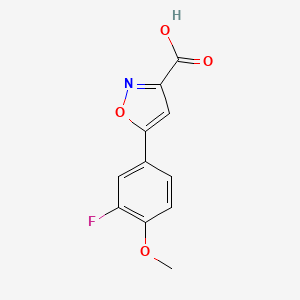

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)
